

physical properties of 1,8-Dichloroperfluorooctane

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Compound of Interest

Compound Name: 1,8-Dichloroperfluorooctane

Cat. No.: B110388

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An In-Depth Technical Guide to the Physical Properties of **1,8-Dichloroperfluorooctane**

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Molecular Architecture

1,8-Dichloroperfluorooctane is a fully fluorinated octane derivative where the terminal fluorine atoms on the first and eighth carbon are substituted with chlorine atoms.^{[1][2]} This structure imparts significant chemical inertness, thermal stability, and unique solubility characteristics, distinguishing it from conventional hydrocarbon analogs.

Understanding the precise molecular identity is the foundation of sound scientific work. The following table summarizes the key identifiers for **1,8-Dichloroperfluorooctane**.

Identifier	Value	Source
CAS Number	647-25-6	[3] [4] [5]
Molecular Formula	C ₈ Cl ₂ F ₁₆	[3] [5]
Molecular Weight	470.97 g/mol	[3] [5] [6]
Systematic Name	1,8-dichloro- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8- hexadecafluorooctane	[5] [7]
SMILES	C(C(C(C(C(Cl)(F)F)(F)F)(F)F)(F)F) (F)F)(C(C(C(Cl)(F)F)(F)F)(F)F) (F)F	[5]
InChIKey	GFQXWORJCNTDPU- UHFFFAOYSA-N	[5]

The linear, perfluorinated carbon backbone is sterically shielded by a sheath of fluorine atoms, with the larger chlorine atoms at the termini. This structure is visualized below.

Caption: Molecular structure of **1,8-Dichloroperfluorooctane**.

Core Physical and Chemical Properties

The physical properties of a compound are paramount as they dictate the conditions required for storage, handling, reactions, and purification. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

Property	Value	Conditions	Source
Appearance	Colorless to almost colorless clear liquid	Ambient	[6][7]
Boiling Point	115 °C	at 200-299 torr	[4][7]
Melting Point	-13 °C	-	[8]
Density	1.738 - 1.808 g/cm ³	Predicted/Standard	[6][7]
Refractive Index	1.3120 - 1.3160	20 °C	[7]

Volatility and Thermal Profile: Boiling and Melting Points

The boiling point of 115 °C is reported at a reduced pressure of approximately 200-299 torr.[4][7] This is a critical piece of information. Expertise & Experience: Attempting to boil this compound at atmospheric pressure would require a significantly higher temperature, risking thermal decomposition. The reported value immediately signals that purification should be conducted via vacuum distillation. This technique allows for volatilization at a lower, safer temperature, preserving the compound's integrity. The melting point of -13 °C indicates that it is a liquid under standard laboratory conditions, simplifying its transfer and measurement.[8]

Density and Phase Behavior

With a density of approximately 1.74 g/cm³, **1,8-Dichloroperfluorooctane** is significantly denser than common organic solvents and water.[1][7] Causality: This high density is a direct consequence of the high atomic masses of fluorine and chlorine relative to hydrogen. In practical terms, this property is advantageous for liquid-liquid extractions where it will form the lower phase when mixed with aqueous or hydrocarbon-based solutions, enabling straightforward separation.

Refractive Index as a Purity Indicator

The refractive index, a dimensionless number that describes how fast light travels through the material, is a quick and non-destructive method for assessing the purity of a liquid sample. A measured value between 1.3120 and 1.3160 is indicative of pure **1,8-Dichloroperfluorooctane**.[7] Any significant deviation from this range could suggest the presence of contaminants or degradation products.

Safety, Handling, and Hazard Mitigation

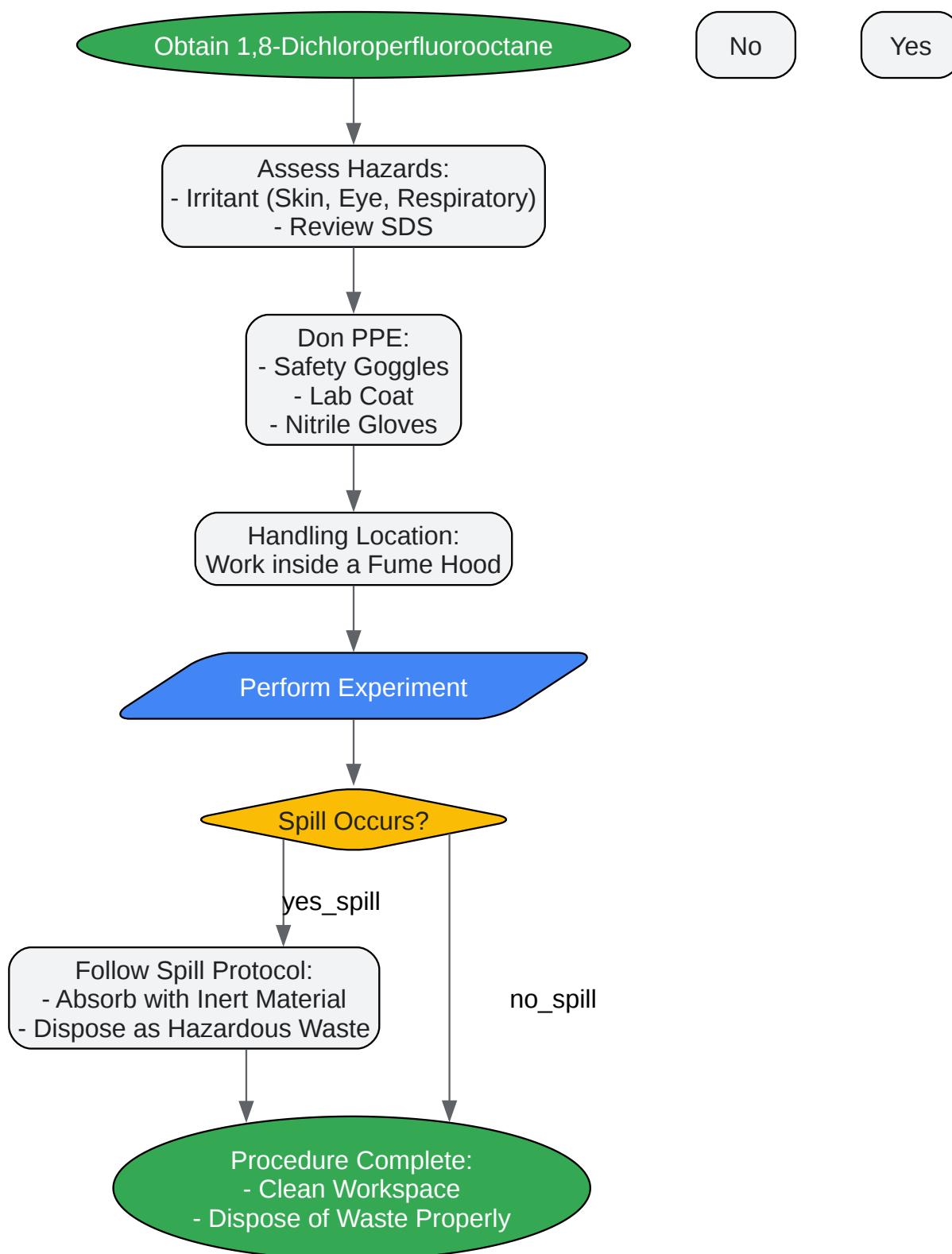
Trustworthiness: A protocol is only as good as its safety measures. [1,8-](#)

Dichloroperfluorooctane is classified as an irritant.[\[4\]](#) Safety data sheets indicate that it causes skin, eye, and potential respiratory irritation.[\[8\]](#) Therefore, stringent adherence to safety protocols is mandatory.

Core Safety Protocols:

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of it as hazardous chemical waste.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

The following workflow diagram outlines the essential decision-making process for handling chemical irritants.

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Caption: A self-validating workflow for handling chemical irritants.

Applications Driven by Physical Properties

The unique combination of high density, chemical inertness, and thermal stability makes **1,8-Dichloroperfluorooctane** a valuable material in several fields.

- Flame Retardants: Its high fluorine content and stability make it an effective flame retardant, particularly for textiles and plastics.[6]
- Analytical Chemistry: It can serve as a reference standard in analytical laboratories for instrument calibration and method validation due to its high purity and stability.[6]
- Environmental Studies: Researchers use it to study the behavior and degradation pathways of perfluorinated compounds (PFAS) in the environment.[6]
- Advanced Materials: The compound is used in coatings and sealants to enhance water and oil repellency, finding use in the automotive and aerospace industries.[6] It is also explored for its dielectric properties in electronics.[6]
- Chemical Synthesis: It acts as a reagent for preparing other specialized perfluoroalkyl compounds.[2]

Experimental Protocol Spotlight: Purification by Vacuum Distillation

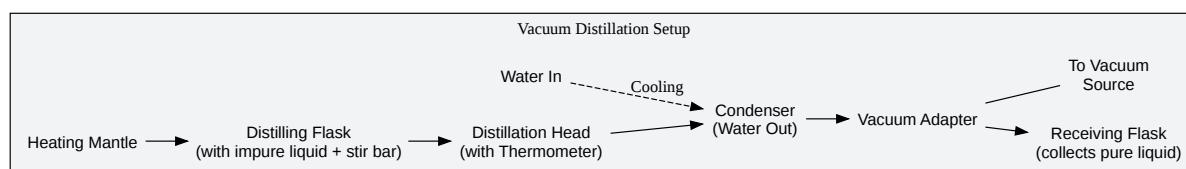
Authoritative Grounding: The boiling point data strongly indicates that vacuum distillation is the appropriate method for purification. This is a standard and essential technique in synthetic chemistry for purifying thermally sensitive liquids.

Objective: To purify **1,8-Dichloroperfluorooctane** from less volatile or non-volatile impurities.

Methodology Rationale: By reducing the pressure above the liquid, the boiling point is lowered according to the Clausius-Clapeyron relation. This prevents the high temperatures that might cause the C-Cl or C-F bonds to break.

Step-by-Step Protocol:

- Apparatus Setup: Assemble a standard vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a vacuum.
- Charging the Flask: Charge the distilling flask with the impure **1,8-Dichloroperfluorooctane** (no more than two-thirds full). Add a magnetic stir bar for smooth boiling.
- Applying Vacuum: Slowly open the vacuum source. The pressure should be monitored with a manometer and controlled to reach the target range (e.g., ~200 torr).
- Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
- Distillation: The liquid will begin to boil and vaporize. The vapor will rise, be condensed by the chilled water in the condenser, and the pure liquid distillate will be collected in the receiving flask.
- Monitoring: Monitor the temperature at the thermometer. A stable temperature reading during distillation indicates that a pure substance is being collected.
- Completion: Once the majority of the product has distilled or the temperature begins to fluctuate, stop the heating. Allow the apparatus to cool completely before slowly releasing the vacuum.



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Caption: Experimental workflow for vacuum distillation.

By understanding these core physical properties and their practical implications, researchers can confidently and safely utilize **1,8-Dichloroperfluorooctane** to its full potential in their work.

References

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